Cas no 867040-83-3 (2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

2-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core functionalized with dimethoxyphenyl and trione groups. Its structure confers stability and reactivity, making it useful in synthetic chemistry and pharmaceutical research. The presence of electron-donating methoxy groups enhances its solubility and potential for further functionalization. The benzothiadiazine scaffold is known for its bioactivity, suggesting applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its purity and consistent performance make it a reliable intermediate for specialized chemical synthesis.
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione structure
867040-83-3 structure
Product name:2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No:867040-83-3
MF:C15H14N2O5S
Molecular Weight:334.347062587738
CID:6214607
PubChem ID:2151797

2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
    • 2-(3,5-dimethoxyphenyl)-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-one
    • 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
    • F1607-1148
    • CCG-198736
    • SCHEMBL16680199
    • 867040-83-3
    • AKOS002101350
    • インチ: 1S/C15H14N2O5S/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)16-13-5-3-4-6-14(13)23(17,19)20/h3-9H,1-2H3,(H,16,18)
    • InChIKey: PARRTYNWFYQKDB-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2NC(N1C1C=C(C=C(C=1)OC)OC)=O)(=O)=O

計算された属性

  • 精确分子量: 334.06234272g/mol
  • 同位素质量: 334.06234272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 535
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 93.3Ų

2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1607-1148-10μmol
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F1607-1148-5μmol
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F1607-1148-20mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
20mg
$99.0 2023-05-18
Life Chemicals
F1607-1148-100mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
100mg
$248.0 2023-05-18
Life Chemicals
F1607-1148-75mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F1607-1148-5mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F1607-1148-4mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F1607-1148-20μmol
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F1607-1148-1mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F1607-1148-40mg
2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
867040-83-3 90%+
40mg
$140.0 2023-05-18

2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 関連文献

2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneに関する追加情報

Comprehensive Analysis of 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 867040-83-3): Properties, Applications, and Research Insights

The compound 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 867040-83-3) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. With its benzothiadiazine core and dimethoxyphenyl substituent, this compound exhibits intriguing chemical properties that make it a valuable candidate for various applications. Researchers are particularly interested in its potential as a biologically active scaffold, given the prevalence of similar structures in drug discovery pipelines.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like 867040-83-3, especially those containing sulfur-nitrogen bonds. This trend aligns with current searches for "novel heterocyclic compounds in drug development" and "sulfur-containing pharmaceutical intermediates." The compound's 3,5-dimethoxyphenyl moiety is particularly noteworthy, as methoxy-substituted aromatic systems frequently appear in molecules with CNS activity and antioxidant properties, topics that consistently rank high in academic search queries.

The benzothiadiazine-1,1,3-trione core of this compound represents a privileged structure in medicinal chemistry. Database searches reveal increasing interest in "benzothiadiazine derivatives as enzyme inhibitors" and "1,1,3-trione applications in material science." These search patterns reflect the dual potential of CAS 867040-83-3 in both life sciences and advanced materials development. The compound's electron-withdrawing and hydrogen-bond accepting capabilities make it particularly interesting for researchers investigating "molecular recognition" and "supramolecular chemistry," which are currently trending topics in chemical research.

From a synthetic chemistry perspective, 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione offers several interesting features. Its preparation typically involves cyclocondensation reactions of appropriately substituted precursors, a process that attracts researchers searching for "green synthesis of heterocycles" and "atom-economical ring formation." The presence of multiple hydrogen bond donors/acceptors in the molecule also makes it relevant to current investigations into "crystal engineering" and "pharmaceutical cocrystals," as evidenced by recent publication trends.

In pharmacological contexts, while 867040-83-3 itself may not be a clinical candidate, its structural features align with molecules investigated for various biological targets. The scientific literature shows growing interest in "small molecule modulators of protein-protein interactions" and "fragment-based drug discovery," areas where such heterocyclic systems often play crucial roles. The compound's planar aromatic system combined with its polar functional groups makes it particularly interesting for these applications.

Material scientists have also shown interest in benzothiadiazine derivatives like CAS 867040-83-3 for their potential in organic electronics. Recent search trends indicate growing curiosity about "nitrogen-sulfur heterocycles in OLED materials" and "electron-deficient aromatic systems for organic semiconductors." The compound's extended π-conjugation and electron-accepting character position it as a potential building block for such applications, though specific studies on this particular derivative remain limited.

Analytical characterization of 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves advanced techniques that are themselves popular search topics, including "LC-MS analysis of heterocyclic compounds" and "NMR spectral interpretation of complex molecules." The compound's distinctive spectral signatures, resulting from its unique combination of aromatic systems and heteroatom environment, make it an interesting case study for analytical chemists.

From a safety and handling perspective, while 867040-83-3 is not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with any chemical substance. This aligns with frequent searches for "best practices in handling research chemicals" and "laboratory safety for organic compounds," reflecting the research community's growing emphasis on responsible science.

The commercial availability of CAS 867040-83-3 from specialty chemical suppliers makes it accessible for research purposes, though its applications remain primarily in the exploratory research phase. Current market trends show increasing demand for "custom synthesis of complex heterocycles" and "building blocks for medicinal chemistry," categories where this compound naturally fits.

Future research directions for 2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione may explore its potential in emerging areas like "targeted protein degradation" (a rapidly growing field in drug discovery) or as a component in "functional materials" (a consistently hot topic in materials science). The compound's structural versatility and modifiable functional groups provide numerous opportunities for structure-activity relationship studies and molecular design.

In conclusion, 867040-83-3 represents an interesting case study in how complex heterocyclic systems can bridge multiple research disciplines. Its investigation touches upon several currently trending scientific topics, from "rational drug design" to "smart materials development," making it a compound worth watching as research in these areas progresses.

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